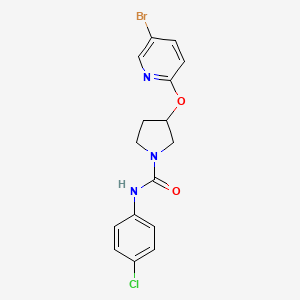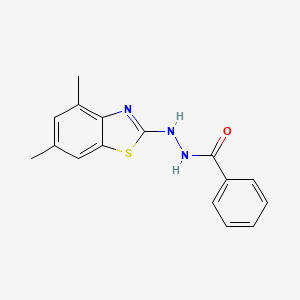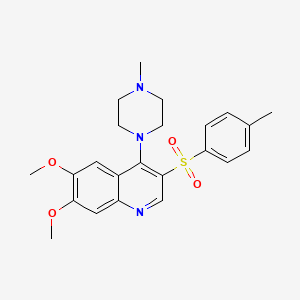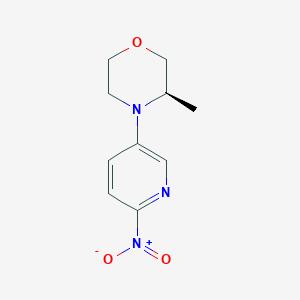
3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-bromopyridin-2-yl)oxy)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPC-157 and is a synthetic peptide that is made up of 15 amino acids. BPC-157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving gastrointestinal function.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has demonstrated the synthesis of complex heterocyclic compounds through multi-component reactions, showcasing the diverse synthetic applications of pyridine derivatives in creating novel organic molecules with potential biological activities. For example, the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives highlights the utility of pyridine and bromopyridine derivatives in medicinal chemistry and materials science due to their non-linear optical (NLO) properties and potential anticancer activities (Jayarajan et al., 2019).
Exploration of Biological Activities
Derivatives of pyridine and related heterocycles have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis and characterization of pyridine-based compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, and their crystal structures contribute to the understanding of their interaction mechanisms and potential as bioactive molecules (Anuradha et al., 2014).
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-11-1-6-15(19-9-11)23-14-7-8-21(10-14)16(22)20-13-4-2-12(18)3-5-13/h1-6,9,14H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWLLJHFOHYLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)


![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)


